

Technical Guide: m-Quinquephenyl – Structure, Properties, and Synthesis[1]

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Compound of Interest

Compound Name: *m*-Quinquephenyl

CAS No.: 16716-13-5

Cat. No.: B103426

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Introduction

m-Quinquephenyl (CAS: 16716-13-5), chemically known as 1,1':3',1'':3'',1''':3'''-quinquephenyl or 1,3-bis(3-biphenyl)benzene, is a meta-linked oligophenylene consisting of five benzene rings.[1] Unlike its para-isomer (p-quinquephenyl), which is a rigid, linear rod-like molecule known for its high melting point and blue fluorescence, **m-quinquephenyl** possesses a kinked, non-planar structure.[1]

This structural distinction fundamentally alters its physicochemical and photophysical profile.[1] While p-isomers are dominant in scintillator applications due to high quantum yields in the visible spectrum, m-isomers are critical in organic light-emitting diodes (OLEDs) as wide-bandgap host materials.[1] Their interrupted conjugation confines excited states (high triplet energy), preventing reverse energy transfer from phosphorescent dopants.[1]

Chemical Structure & Molecular Architecture

The defining feature of **m-quinquephenyl** is the 1,3- (meta-) linkage between the central and adjacent phenyl rings.[1] This topology disrupts the delocalization of π -electrons across the entire molecular backbone.

Conformational Analysis[1]

- Torsion Angles: Steric repulsion between ortho-hydrogens forces the adjacent phenyl rings to twist out of planarity.[1] The inter-ring torsion angle typically ranges between 35° and 40° in the ground state.
- Conjugation Break: The meta-linkage acts as a conjugation barrier.[1] Consequently, the "effective conjugation length" of **m-quinquephenyl** does not extend over the entire five-ring chain but is rather confined to segments resembling biphenyl or terphenyl units.[1]
- Packing: The kinked geometry prevents the efficient π - π stacking observed in linear p-oligophenylys, leading to significantly lower melting points and higher solubility in organic solvents.

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Physicochemical Properties[1][2][3][4][5][6]

The following data contrasts **m-quinquephenyl** with its para-isomer to highlight the structural impact.

Property	m-Quinquephenyl	p-Quinquephenyl	Note
CAS Number	16716-13-5	3073-05-0	
Molecular Formula	C ₂₀ H ₁₂	C ₂₀ H ₁₂	Isomers
Molecular Weight	382.50 g/mol	382.50 g/mol	
Melting Point	~170.5 °C (443.7 K)	388–391 °C	m-isomer melts >200°C lower due to poor packing.
Solubility	Soluble (Toluene, CHCl ₃ , THF)	Insoluble/Poor	Kinked structure reduces lattice energy.
Fluorescence	UV / Deep Blue (~340-360 nm)	Blue (~370-400 nm)	m-linkage blue-shifts emission.
Triplet Energy	High (~2.6–2.8 eV)	Low	Crucial for OLED host applications.

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*Note on Thermal Data: The melting point of **m-quinquephenyl** (443.7 K) is derived from calorimetric studies on meta-oligophenyl series, confirming the trend of decreasing melting points relative to para-isomers due to increased entropy of fusion and reduced enthalpy of fusion.*

Photophysical Characteristics

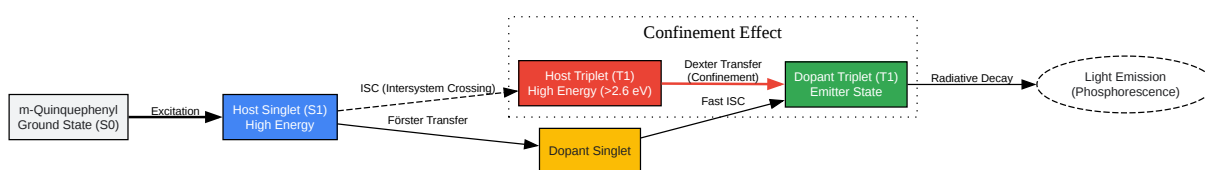
The meta-linkage effectively decouples the electronic states of the constituent rings.

- Absorption: The UV absorption spectrum resembles that of m-terphenyl rather than a conjugated pentaphenyl chain.^[1] The absorption maximum (ngcontent-ng-c176312016=""_ngghost-ng-c3009799073="" class="inline ng-star-inserted"> typically lies near 250–260 nm.
- Fluorescence: Emission is confined to the UV/deep-blue region.^[1] Unlike p-oligophenyls where fluorescence red-shifts with chain length, the fluorescence energy of m-oligophenyls is nearly independent of chain length because the excited state does not delocalize across the meta-barrier.^[1]
- Quantum Yield: Generally lower than the rigid p-isomer in solution due to increased rotational freedom (non-radiative decay channels), but high in solid-state matrices where rotation is restricted.^[1]

Diagram: Photophysical Energy Transfer (OLED Host Context)

The following diagram illustrates why **m-quinquephenyl** is an ideal host for phosphorescent dopants (e.g., Ir(ppy)).

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Caption: Energy level diagram showing **m-Quinquephenyl** functioning as a high-triplet-energy host, confining excitons on the dopant.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most efficient route to **m-quinquephenyl** is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^[1] This method offers high regioselectivity and tolerance for functional groups.^[1]

Retrosynthetic Strategy

The molecule can be assembled by coupling 1,3-dibromobenzene (core) with two equivalents of 3-biphenylboronic acid (wings).^[1]

Experimental Workflow

Reagents:

- 1,3-Dibromobenzene (1.0 eq)^[1]

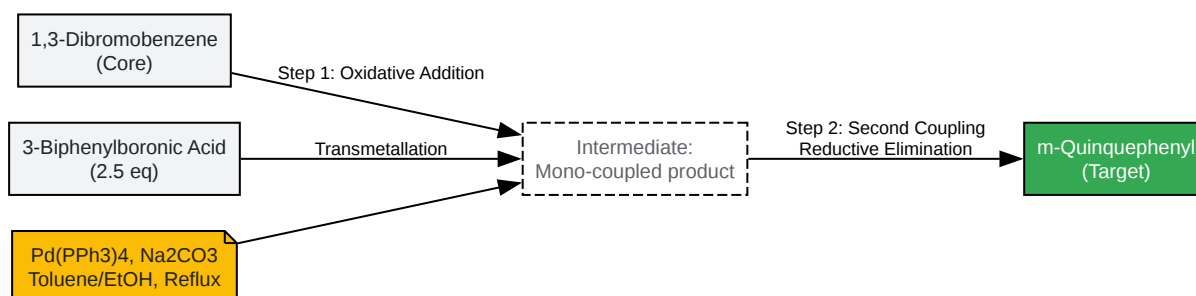
- 3-Biphenylboronic acid (2.5 eq) – Excess ensures complete double coupling.[\[1\]](#)
- Catalyst: Pd(PPh₃)₄ (3-5 mol%)
- Base: Na₂CO₃ (2M aqueous solution)
- Solvent: Toluene / Ethanol (4:1 ratio)[\[1\]](#)

Step-by-Step Protocol:

- Preparation: In a generic Schlenk flask, dissolve 1,3-dibromobenzene (10 mmol) and 3-biphenylboronic acid (25 mmol) in a mixture of toluene (40 mL) and ethanol (10 mL).
- Degassing: Degas the solution vigorously with Argon or Nitrogen for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation and homocoupling byproducts).
- Activation: Add the aqueous Na₂CO₃ solution (20 mL) and the Pd(PPh₃)₄ catalyst.
- Reflux: Heat the biphasic mixture to reflux (~90-100°C) under inert atmosphere for 24–48 hours. Monitor reaction progress via TLC (eluent: Hexane/DCM).[\[1\]](#)
- Work-up:

- Cool to room temperature.[1]
- Separate the organic layer and extract the aqueous layer with toluene or dichloromethane.
- Wash combined organics with brine and dry over anhydrous MgSO₄.
- Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via column chromatography (Silica gel, Hexane/DCM gradient).
- Final Isolation: Recrystallize from ethanol or a toluene/hexane mixture to obtain white crystalline needles.

Diagram: Synthesis Pathway



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Caption: Double Suzuki-Miyaura coupling strategy for synthesizing **m-Quinquephenyl** from a dibromobenzene core.

Applications

- OLED Host Materials: Due to its high triplet energy (ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted">), **m-quinquephenyl** is used as a host for blue and green phosphorescent emitters. The meta-conjugation prevents the host from quenching the dopant's emission.[1]

- Scintillators: While less common than p-quinquephenyl, the m-isomer is used in liquid scintillation cocktails where solubility is paramount and a shorter wavelength (UV) emission is required to match specific photomultiplier sensitivities.[1]
- Crystal Engineering: Used as a model compound to study the effects of conformational disorder on the entropy of fusion in oligophenyls.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85566, **m-Quinquephenyl**. Retrieved from [Link][1]
- Naef, R. (2019). Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds. *Molecules*, 24(10), 1896.[1] (Provides thermodynamic data including Melting Point). Retrieved from [Link][1]
- Hurst, J. et al. (2015). Contrasting the optical properties of the different isomers of oligophenylene. *Physical Chemistry Chemical Physics*. [1] (Details the photophysics and conjugation breaks). Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [1] *Chemical Reviews*, 95(7), 2457-2483.[1] (Foundational protocol for synthesis).

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Sources

- 1. [Methylenephenanthrene | C15H10 | CID 9147 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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